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Compound of Interest

Compound Name: Fluoromethane

Cat. No.: B1203902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

fluoromethane (CH₃F), a molecule of significant interest in various fields, including

atmospheric science, astrophysics, and as a model system for theoretical and experimental

spectroscopy. This document summarizes key quantitative data from rotational, vibrational,

nuclear magnetic resonance (NMR), and mass spectrometry, and provides detailed

experimental protocols for acquiring such data.

Rotational Spectroscopy
Rotational spectroscopy, particularly in the microwave and far-infrared regions, provides highly

precise information about the molecular geometry and rotational constants of fluoromethane.

As a symmetric top molecule, its rotational energy levels are characterized by the rotational

constants A and B (where B = C).

Data Presentation: Rotational Constants
Parameter Value (cm⁻¹) Reference

A 5.18200 [1][2]

B 0.85179 [1][2]

C 0.85179 [1][2]
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Experimental Protocol: High-Resolution FTIR
Spectroscopy
High-resolution Fourier transform infrared (FTIR) spectroscopy is a powerful technique for

obtaining pure rotational spectra.

Methodology:

Sample Preparation: Gaseous fluoromethane of high purity is introduced into a long-path

gas cell. The pressure is maintained at a low level (e.g., 0.09 to 0.4 mbar) to minimize

pressure broadening of the rotational lines.[3]

Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker IFS 125HR, is

employed.[4] For the far-infrared region (10–100 cm⁻¹), a setup at a synchrotron facility like

the AILES beamline at SOLEIL can be used to achieve high signal-to-noise ratios.

Data Acquisition: The interferometer is typically equipped with a suitable beamsplitter (e.g.,

KBr for mid-IR, silicon for far-IR), a source (e.g., globar), and a sensitive detector (e.g.,

liquid-nitrogen-cooled HgCdTe for mid-IR, bolometer for far-IR).[4] Spectra are recorded at a

high resolution to resolve the individual rotational transitions.

Data Analysis: The resulting interferograms are Fourier-transformed to obtain the spectrum.

The positions of the rotational lines are then accurately determined and can be used to fit the

rotational constants of the molecule using a suitable Hamiltonian model.[4][5]

Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the

vibrational modes of fluoromethane, providing insights into its chemical bonds and functional

groups.

Data Presentation: Vibrational Frequencies
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Vibrational Mode Symmetry Frequency (cm⁻¹) Description

ν₁ A₁ 2964.5
Symmetric C-H

stretch

ν₂ A₁ 1464.0
Symmetric CH₃

deformation

ν₃ A₁ 1048.6 C-F stretch

ν₄ E 3006.1
Asymmetric C-H

stretch

ν₅ E 1467.0
Asymmetric CH₃

deformation

ν₆ E 1182.4 CH₃ rock

Note: The values presented are a compilation from various sources and may represent the

fundamental vibrational frequencies.

Experimental Protocol: Gas-Phase Infrared
Spectroscopy

Sample Handling: A gas cell with appropriate window materials (e.g., KBr or ZnSe) is filled

with fluoromethane gas at a known pressure. The path length of the cell can be varied to

optimize the absorption signal. For weakly absorbing bands, a multi-pass gas cell is often

used.

Instrumentation: A standard FTIR spectrometer is typically used. The choice of source,

beamsplitter, and detector depends on the spectral range of interest.

Measurement: A background spectrum of the evacuated gas cell is first recorded. The

sample spectrum is then acquired, and the absorbance spectrum is calculated.

Analysis: The positions and intensities of the vibrational bands are determined from the

spectrum. For high-resolution studies, the rotational fine structure of the vibrational bands

can be analyzed to obtain rotational constants for both the ground and vibrationally excited

states.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local chemical environment of the

hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei in fluoromethane. ¹⁹F NMR is

particularly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F

nucleus.[6][7]

Data Presentation: NMR Chemical Shifts
Nucleus

Chemical Shift
(ppm)

Reference
Compound

Solvent

¹⁹F -271.8 CFCl₃ Unknown

¹H ~4.2 (estimated) TMS -

¹³C ~75.2 (estimated) TMS -

Note: The ¹H and ¹³C chemical shifts are estimated based on typical values for methyl groups

attached to electronegative atoms. The ¹⁹F chemical shift is from an experimental database,

though the solvent was not specified.[8]

Experimental Protocol: ¹⁹F NMR Spectroscopy
Sample Preparation: A solution of fluoromethane is prepared in a suitable deuterated

solvent in a standard NMR tube. Due to its gaseous nature at room temperature, low-

temperature NMR studies or high-pressure NMR tubes may be necessary.

Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting

the ¹⁹F nucleus is used.

Data Acquisition: A standard one-dimensional ¹⁹F NMR spectrum is acquired. The spectral

width should be set to accommodate the wide range of ¹⁹F chemical shifts.[6][9] To obtain

coupling information, a ¹H-coupled ¹⁹F spectrum can be recorded. For quantitative analysis,

a sufficient relaxation delay (typically 5 times the longest T₁) should be used.[10]

Data Processing and Analysis: The free induction decay (FID) is Fourier-transformed, and

the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to
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an external or internal standard, typically CFCl₃.[9] The multiplicity of the signals provides

information about coupling to neighboring protons.

Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight of fluoromethane and to

study its fragmentation pattern upon ionization, which can provide structural information.

Data Presentation: Mass Spectrometry Fragmentation
m/z Relative Intensity (%) Ion

34 100 [CH₃F]⁺ (Molecular Ion)

33 85 [CH₂F]⁺

15 5 [CH₃]⁺

Data obtained from the NIST WebBook.[11]

Experimental Protocol: Electron Ionization Mass
Spectrometry

Sample Introduction: Gaseous fluoromethane is introduced into the ion source of the mass

spectrometer from a gas reservoir through a leak valve to maintain a low pressure in the

vacuum system.

Ionization: In the ion source, the gas molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), leading to the formation of a positively charged molecular ion

(M⁺) and fragment ions.[12]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of the ions as a function of their m/z ratio.

Mandatory Visualizations
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Spectroscopic Analysis Workflow
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Caption: Workflow for the comprehensive spectroscopic analysis of fluoromethane.

Interrelation of Spectroscopic Data and Molecular
Properties
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Caption: Relationship between spectroscopic techniques and derived molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/f.html
https://webbook.nist.gov/cgi/inchi?ID=C593533&Mask=200
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b1203902#comprehensive-spectroscopic-data-of-fluoromethane
https://www.benchchem.com/product/b1203902#comprehensive-spectroscopic-data-of-fluoromethane
https://www.benchchem.com/product/b1203902#comprehensive-spectroscopic-data-of-fluoromethane
https://www.benchchem.com/product/b1203902#comprehensive-spectroscopic-data-of-fluoromethane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1203902?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

